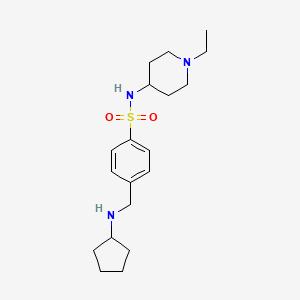
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylamino group, an ethylpiperidinyl group, and a benzenesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the attachment of the ethylpiperidinyl group, often through reductive amination. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
Aplicaciones Científicas De Investigación
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific and stable complexes with its targets.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-((Cyclohexylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide: The presence of a methyl group instead of an ethyl group can influence the compound’s pharmacokinetic properties.
4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-4-yl)benzenesulfonate: The sulfonate ester variant may exhibit different solubility and stability characteristics.
Propiedades
Fórmula molecular |
C19H31N3O2S |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-[(cyclopentylamino)methyl]-N-(1-ethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-2-22-13-11-18(12-14-22)21-25(23,24)19-9-7-16(8-10-19)15-20-17-5-3-4-6-17/h7-10,17-18,20-21H,2-6,11-15H2,1H3 |
Clave InChI |
OTCNUFASPFIJJI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
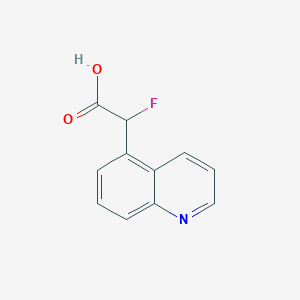

![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)

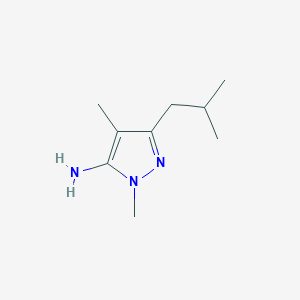
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
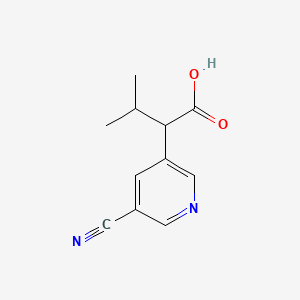
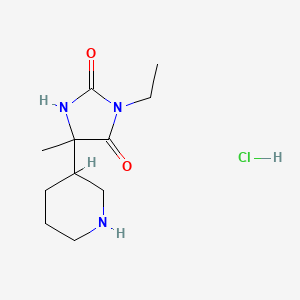
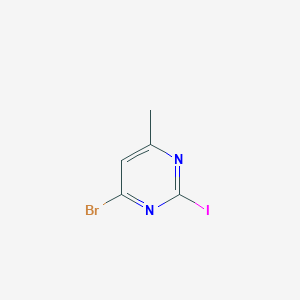
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
